4-Methoxy-9-methyl-9h-carbazole
Overview
Description
4-Methoxy-9-methyl-9h-carbazole is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of carbazole, which is known for its electron-rich and electrically active properties. The compound has a methoxy group at the fourth position and a methyl group at the ninth position of the carbazole ring. This structural modification enhances its thermal stability and fluorescence, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-9-methyl-9h-carbazole can be synthesized through several methods. One common approach involves the condensation of this compound-3-carbaldehyde with different active methylene derivatives. This reaction typically requires specific solvents and conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-9-methyl-9h-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups at specific positions on the carbazole ring. These derivatives often exhibit unique properties that make them suitable for specific applications .
Scientific Research Applications
4-Methoxy-9-methyl-9h-carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-9-methyl-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various electronic and photophysical processes. It can act as a donor in push-pull chromophores, where it donates electrons to an acceptor unit, leading to enhanced fluorescence and other optical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-9-methyl-9h-carbazole include other carbazole derivatives with different substituents, such as:
- 9-Methyl-9h-carbazole
- 4-Methoxy-9h-carbazole
- 3-Methoxy-9-methyl-9h-carbazole
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of methoxy and methyl groups, which confer unique thermal stability and fluorescence properties. These characteristics make it particularly valuable for applications requiring high-performance materials with excellent optical and electronic properties .
Properties
IUPAC Name |
4-methoxy-9-methylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQZSDINQTJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.